5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid
Overview
Description
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is a polyunsaturated fatty acid derivative belonging to the eicosanoid family. Eicosanoids are signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids. They play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid typically involves the oxidation of arachidonic acid. The process can be catalyzed by lipoxygenases, which introduce hydroxy groups at specific positions on the eicosatetraenoic acid backbone . The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Ethanol or other suitable organic solvents.
Catalyst: Lipoxygenase enzymes.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can convert arachidonic acid into the desired product under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert hydroxy groups to hydrogen atoms.
Substitution: Hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Hydroperoxyeicosatetraenoic acids (HPETEs).
Reduction Products: Eicosatetraenoic acids with fewer hydroxy groups.
Substitution Products: Eicosatetraenoic acids with different functional groups replacing hydroxy groups.
Scientific Research Applications
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.
Biology: Investigated for its role in cell signaling and regulation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes in the body. It can activate or inhibit various signaling pathways, leading to changes in cellular functions. The compound primarily targets lipoxygenase pathways, influencing the production of other eicosanoids and modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- 5,14,15-Trihydroxy-6,8,10,12-eicosatetraenoic acid
- 12(S)-Hydroxy-(5Z,8Z,10E,14Z)-eicosatetraenoic acid
Uniqueness
5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is unique due to its specific hydroxy group positions, which confer distinct biological activities compared to other eicosanoids. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z,19R)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUIIFETKOPRD-IWJWNCEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117605-61-5 | |
Record name | 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117605615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.